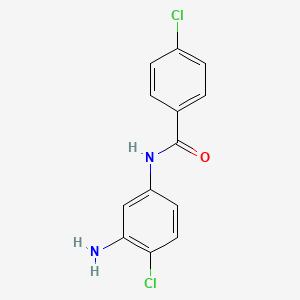
Quinolin-4-ylmethanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Quinolin-4-ylmethanol hydrobromide is represented by the InChI code: 1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9 (8)10;/h1-6,12H,7H2;1H . The compound has a molecular weight of 240.1 .Chemical Reactions Analysis
Quinolin-4-ylmethanol hydrobromide is an acid-sensitive compound and can undergo various chemical reactions, including esterification, acylation, and nucleophilic substitution.Physical And Chemical Properties Analysis
Quinolin-4-ylmethanol hydrobromide is a white crystalline solid. It has a molecular weight of 240.1 and is soluble in water and other solvents.Scientific Research Applications
Pharmacology
Quinolin-4-ylmethanol hydrobromide, due to its quinoline core, shows promise in pharmacological research. Quinoline derivatives are known for their broad therapeutic properties, including anti-malarial, antitumor, and antimicrobial effects . This compound could be pivotal in synthesizing new drugs that harness these properties.
Material Science
In material science, quinoline derivatives have been utilized in third-generation photovoltaics . Quinolin-4-ylmethanol hydrobromide could potentially be used in the development of photovoltaic cells, particularly in the emission layer of organic light-emitting diodes (OLEDs) and transistors .
Chemical Synthesis
Quinolin-4-ylmethanol hydrobromide plays a significant role in chemical synthesis. It can undergo various chemical reactions, such as esterification and acylation, which are crucial in the synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, Quinolin-4-ylmethanol hydrobromide’s properties, such as its melting and boiling points, make it a candidate for use in developing analytical methods for chemical analysis .
Biochemistry
The compound’s role in biochemistry could be linked to its pharmacological relevance. It may be used in studying biochemical pathways and processes due to its bioactive quinoline structure .
Environmental Science
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various targets, including bacterial type ii topoisomerases . These enzymes play a crucial role in controlling the topological states of DNA during replication .
Mode of Action
Quinolones, a class of compounds structurally similar to quinolin-4-ylmethanol hydrobromide, act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome . This interaction leads to the inhibition of bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
Quinoline-based compounds are known to interfere with the dna supercoiling process, which is crucial for various dna metabolic processes .
Result of Action
Quinoline-based compounds are known to exhibit various biological activities, including antibacterial, antimalarial, and anticancer effects . These effects result from the compound’s interaction with its targets and the subsequent disruption of essential cellular processes .
properties
IUPAC Name |
quinolin-4-ylmethanol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZBSTYKDWIFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-4-ylmethanol hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

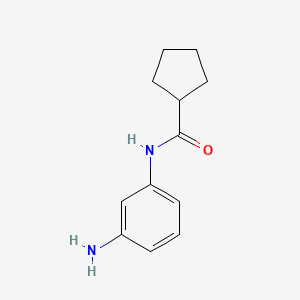


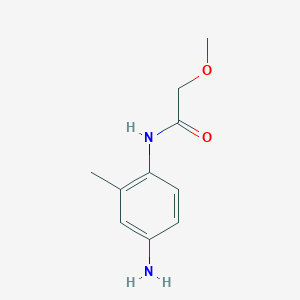
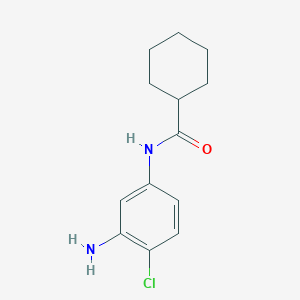
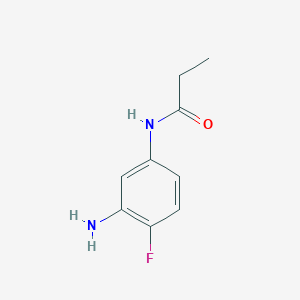
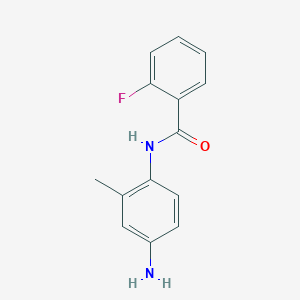
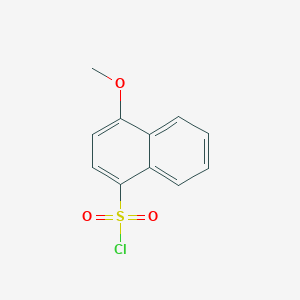
![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)
